Desmetilxanthohumol

Descripción general

Descripción

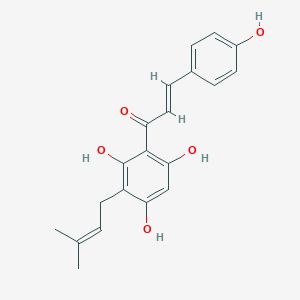

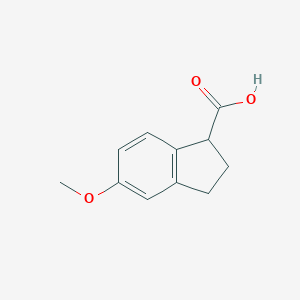

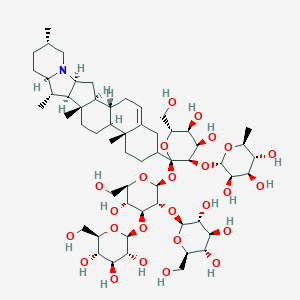

Desmethylxanthohumol is a prenylated chalcone derived from the female flowers of the hop plant (Humulus lupulus). This compound is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . Desmethylxanthohumol is structurally similar to xanthohumol, with the primary difference being the absence of a methoxy group at the 6’ position .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: Desmethylxanthohumol has shown promise in modulating biological pathways related to oxidative stress and inflammation.

Medicine: The compound exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.

Mecanismo De Acción

Target of Action

Desmethylxanthohumol is a prenylated hydroxychalcone isolated from hop cones (Humulus lupulus L.) . It is a powerful apoptosis-inducing agent and has been found to possess antiplasmodial, antiproliferative, and antioxidant bioactivities .

Mode of Action

It is known to induce apoptosis , which is a process of programmed cell death that occurs in multicellular organisms. This process is generally characterized by distinct morphological characteristics and energy-dependent biochemical mechanisms. Apoptosis is considered a vital component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .

Biochemical Pathways

Its parent compound, xanthohumol, has been found to exert its inhibitory effect on the growth and proliferation of cancer cells via modulation of multiple signaling pathways such as akt, ampk, erk, igfbp2, nf-κb, and stat3 . It also modulates various proteins such as Notch1, caspases, MMPs, Bcl-2, cyclin D1, oxidative stress markers, tumor-suppressor proteins, and miRNAs .

Pharmacokinetics

Its parent compound, xanthohumol, is known to be insoluble in water and petroleum ether, but dissolves in strong alkali and sulfuric acid solutions . After oral administration of Xanthohumol, slow absorption was observed, and the maximum serum concentrations of the prenylated phenols were dose-dependent and attained by 2 to 7 hours .

Result of Action

Desmethylxanthohumol is known to induce apoptosis , which can lead to cell death. This can be particularly beneficial in the context of cancer treatment, where the goal is often to induce the death of cancerous cells.

Análisis Bioquímico

Biochemical Properties

Desmethylxanthohumol interacts with various enzymes, proteins, and other biomolecules. The prenylation of natural products like Desmethylxanthohumol is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .

Cellular Effects

Desmethylxanthohumol has diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Desmethylxanthohumol exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Desmethylxanthohumol vary with different dosages in animal models. After oral administration of Desmethylxanthohumol at concentrations of 25, 50, and 100 mg/kg to Sprague Dawley (SD) rats, the plasma, urine, and fecal samples were analyzed to determine its absorption and metabolism .

Metabolic Pathways

Desmethylxanthohumol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Desmethylxanthohumol is transported and distributed within cells and tissues. The bioavailability, distribution, and metabolism of Desmethylxanthohumol in the liver, serum, bile, feces, and urine of BALB/c mice were investigated by oral administration .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Desmethylxanthohumol can be synthesized through various chemical reactions. One common method involves the prenylation of chalcone precursors. . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the rearrangement.

Industrial Production Methods

Industrial production of desmethylxanthohumol involves the extraction and purification from hop plants. The process includes the use of solvents such as dichloromethane and ethanol to extract the compound from the plant material. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify desmethylxanthohumol .

Análisis De Reacciones Químicas

Types of Reactions

Desmethylxanthohumol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Desmethylxanthohumol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of desmethylxanthohumol with altered functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Desmethylxanthohumol is structurally similar to other prenylated chalcones, such as xanthohumol and isoxanthohumol. it is unique due to the absence of a methoxy group at the 6’ position, which influences its biological activity . Other similar compounds include:

Xanthohumol: Known for its anti-cancer and anti-inflammatory properties.

Isoxanthohumol: Exhibits estrogenic activity and potential benefits in hormone-related conditions.

Desmethylxanthohumol stands out due to its distinct structural features and diverse pharmacological activities, making it a valuable compound for scientific research and industrial applications.

Propiedades

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSADYLVRMROPL-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315295 | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115063-39-3 | |

| Record name | Desmethylxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115063393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLXANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L48JN7T3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desmethylxanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desmethylxanthohumol is primarily found in the lupulin glands of the female hop plant (Humulus lupulus L.). [, ] It's also present, albeit in lower concentrations, in other parts of the plant, including male inflorescences and leaves. []

A: Desmethylxanthohumol is synthesized through a specialized branch of the flavonoid biosynthetic pathway. This pathway involves a key O-methylation step catalyzed by a specific O-methyltransferase (OMT) enzyme. []

A: Desmethylxanthohumol serves as a direct precursor to xanthohumol. The enzyme desmethylxanthohumol O-methyltransferase catalyzes the final methylation step, converting DMX into xanthohumol. [, , ]

A: The molecular formula of Desmethylxanthohumol is C21H22O5, and its molecular weight is 354.4 g/mol. []

A: Desmethylxanthohumol is a prenylated chalcone, meaning it has a chalcone backbone with a prenyl (3,3-dimethylallyl) side chain. [, ] It lacks a methyl group on one of its hydroxyl groups, differentiating it from its methylated counterpart, xanthohumol. [, ]

ANone: Desmethylxanthohumol exhibits a range of promising bioactivities, most notably:

- Anti-cancer activity: DMX has shown anti-proliferative effects against various cancer cell lines, including prostate, breast, and colon cancer cells. [, , , ]

- Estrogenic activity: DMX acts as a pro-estrogen, readily isomerizing into 8-prenylnaringenin, one of the most potent phytoestrogens known. [, , , ] This property makes DMX a potential candidate for addressing menopausal symptoms and osteoporosis. []

- Anti-inflammatory and antioxidant properties: Research suggests DMX might possess anti-inflammatory and antioxidant activities, though further investigation is needed. [, , ]

ANone: Research suggests several mechanisms contribute to DMX's anti-cancer activity, including:

- **Inhibition of cell proliferation:** DMX can inhibit the proliferation of cancer cells, potentially by interfering with cell cycle progression. [, , ]- **Induction of apoptosis:** DMX might trigger programmed cell death (apoptosis) in cancer cells, though this mechanism requires further confirmation. [, ]- **Inhibition of angiogenesis:** Evidence suggests DMX might inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis. []A: Given its presence in hops and potential health benefits, DMX is being explored for applications in functional foods and beverages. One area of interest is developing hop varieties with enhanced DMX content for brewing beer with potential health benefits. [, , , ]

A: Desmethylxanthohumol undergoes extensive metabolism, primarily in the liver and intestines. [] It's converted into various metabolites, including 8-prenylnaringenin, through processes like isomerization, oxidation, and conjugation. [, ] The gut microbiota plays a significant role in DMX metabolism, with bacteria like Eubacterium ramulus contributing to its transformation. []

ANone: While DMX shows promise as a bioactive compound, its safety profile requires thorough investigation. Current research primarily focuses on in vitro and preclinical models, with limited data available on human safety.

ANone: Future research should focus on:

- Elucidating the detailed mechanisms of action of DMX in various biological pathways.- Conducting comprehensive in vivo studies to confirm its efficacy and safety in animal models.- Investigating the pharmacokinetics and bioavailability of DMX after oral consumption.- Exploring the potential of developing DMX as a therapeutic agent, potentially through targeted drug delivery systems.- Optimizing hop breeding and cultivation practices to enhance DMX content for potential applications in food and beverages.A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly mass spectrometry (MS), is widely used for DMX analysis. [, , , ] This approach allows for sensitive and specific quantification of DMX in various matrices, including hop extracts, beer, and biological samples. [, ]

A: The analysis of DMX can be challenging due to its low concentration in natural sources and its structural similarity to other hop prenylflavonoids. [] Careful optimization of extraction and separation methods is crucial to ensure accurate and reliable quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)

![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)